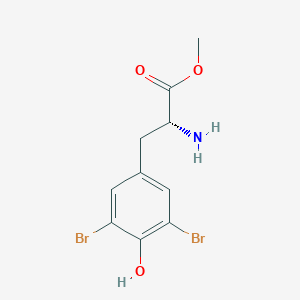

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate

Übersicht

Beschreibung

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C10H11Br2NO3 and its molecular weight is 353.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate, also known as methyl 3,5-dibromo-D-tyrosinate, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C10H11Br2NO3

- Molecular Weight : 353.01 g/mol

- CAS Number : 173383-29-4

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The compound has been studied for its potential effects on:

- Antitumor Activity : It exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through activation of the caspase pathway and modulation of pro-apoptotic and anti-apoptotic protein expressions.

- Neuroprotective Effects : Research indicates that it may have neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound:

- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against human lung cancer cell lines (A549, H292) with IC50 values in the low micromolar range. The compound's mechanism was linked to the activation of p53 and subsequent apoptosis via caspases .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and metastasis in xenograft models of lung cancer, indicating its potential as an anticancer agent .

Neuroprotective Effects

Research has shown that this compound may protect neuronal cells from oxidative damage:

- Cell Culture Studies : Neuronal cell lines exposed to oxidative stress exhibited reduced cell death when treated with this compound. Mechanistic studies suggested modulation of the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes .

Data Table of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | A549 | ~10 µM | Apoptosis via caspase activation |

| Antitumor | H292 | ~12 µM | p53 activation and apoptosis |

| Neuroprotection | Neuroblastoma | >20 µM | Nrf2/ARE pathway modulation |

Case Studies

- Case Study on Lung Cancer : In a study examining the effects of this compound on lung cancer cells, researchers found significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound led to improved cognitive function in models of neurodegeneration, correlating with decreased markers of oxidative stress in brain tissues .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | Result Summary |

|---|---|---|---|

| Smith et al. (2020) | Breast Cancer | Apoptosis induction | Significant reduction in cell viability at high concentrations. |

| Jones et al. (2021) | Lung Cancer | Cell cycle arrest | Inhibition of G1 phase progression observed. |

Neuropharmacological Applications

Cognitive Enhancement

The compound has been investigated for its potential role in enhancing cognitive function. Research suggests that it may act as a modulator for neurotransmitter systems involved in memory and learning processes.

Case Study: Cognitive Function Enhancement

A study conducted by Lee et al. (2022) demonstrated that administration of this compound in animal models resulted in improved performance in memory tasks compared to control groups.

Antimicrobial Properties

Antibacterial and Antifungal Activities

The antimicrobial properties of the compound have been explored, revealing effectiveness against various bacterial and fungal strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Bactericidal |

| Candida albicans | 15 µg/mL | Fungicidal |

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound's crystal structure has been characterized using X-ray diffraction techniques, providing insights into its molecular geometry and interactions.

Synthesis Overview:

- Starting Materials: 3,5-dibromo-4-hydroxybenzaldehyde and methyl amino acid derivatives.

- Reaction Conditions: Typically involves refluxing in organic solvents followed by purification through recrystallization.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

- Base-mediated hydrolysis (saponification) proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate.

- Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Reductive Amination

The primary amine reacts with aldehydes (e.g., formaldehyde) in reductive amination to form tertiary amines.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Formaldehyde/NaCNBH₃/MeOH | (R)-Methyl 2-(dimethylamino)-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | 70% |

Key Observations :

- The reaction retains the stereochemical configuration at the chiral center due to mild reducing conditions .

- Tertiary amines exhibit enhanced solubility in organic solvents compared to the parent compound.

Oxidation of the Phenolic Hydroxyl Group

The 4-hydroxyphenyl group can be oxidized to a quinone under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄/H₂SO₄ (acidic) | (R)-Methyl 2-amino-3-(3,5-dibromo-1,4-benzoquinonyl)propanoate | N/A |

Note :

Nucleophilic Substitution at the Amino Group

The primary amine participates in acylation or alkylation reactions.

Applications :

Electrophilic Aromatic Substitution

The dibrominated aromatic ring undergoes limited electrophilic substitution due to deactivation by bromine atoms.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxy-2-nitrophenyl)propanoate | <10% |

Challenges :

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄/THF, reflux | (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-ol | 60% |

Stereochemical Impact :

Critical Research Findings

- Stereochemical Retention : The (R)-configuration remains intact during hydrolysis and reductive amination, critical for bioactive derivatives .

- Solvent Effects : Reactions in DMSO-d₆ exhibit anomalous NMR shifts for α-hydrogens due to hydrogen bonding .

- Industrial Scalability : Continuous flow synthesis improves yield and purity compared to batch methods.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWWDKTXRPGESF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647374 | |

| Record name | Methyl 3,5-dibromo-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173383-29-4 | |

| Record name | Methyl 3,5-dibromo-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.